4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of N,N-dimethylpiperidine-1-carboxamide with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted piperidine compounds .
Scientific Research Applications
4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
- N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrazine group is particularly reactive, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
176178-89-5 |
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Molecular Formula |
C9H18N4O2 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C9H18N4O2/c1-12(2)9(15)13-5-3-7(4-6-13)8(14)11-10/h7H,3-6,10H2,1-2H3,(H,11,14) |
InChI Key |
AMRRFYGYMDPEDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NN |
Origin of Product |
United States |
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